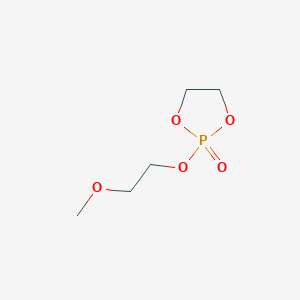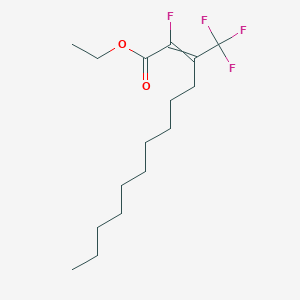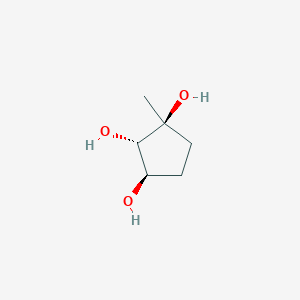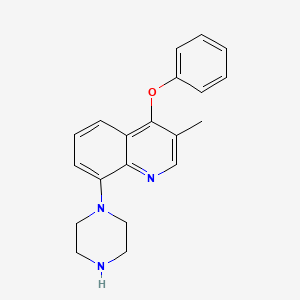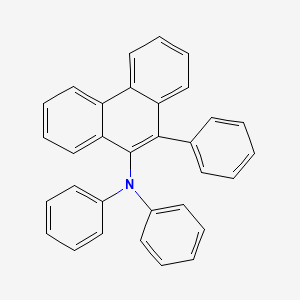
N,N,10-Triphenylphenanthren-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,10-Triphenylphenanthren-9-amine is an organic compound characterized by its unique structure, which includes a phenanthrene core substituted with three phenyl groups and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,10-Triphenylphenanthren-9-amine typically involves the reaction of phenanthrene derivatives with triphenylamine under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce the phenyl groups onto the phenanthrene core .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: N,N,10-Triphenylphenanthren-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Phenanthrene derivatives with various functional groups.
Scientific Research Applications
N,N,10-Triphenylphenanthren-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N,N,10-Triphenylphenanthren-9-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Triphenylamine: Shares the triphenylamine core but lacks the phenanthrene substitution.
Phenanthrene: The core structure without the triphenylamine substitution.
N,N-Diphenylamine: Similar amine structure but with fewer phenyl groups.
Uniqueness: N,N,10-Triphenylphenanthren-9-amine is unique due to its combination of a phenanthrene core and triphenylamine substitution, which imparts distinct photophysical and chemical properties. This uniqueness makes it valuable for applications in organic electronics and as a fluorescent probe .
Properties
CAS No. |
880258-89-9 |
|---|---|
Molecular Formula |
C32H23N |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N,N,10-triphenylphenanthren-9-amine |
InChI |
InChI=1S/C32H23N/c1-4-14-24(15-5-1)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)32(31)33(25-16-6-2-7-17-25)26-18-8-3-9-19-26/h1-23H |
InChI Key |
HVWHMRRQTCMIHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-](/img/structure/B14176039.png)
![2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene](/img/structure/B14176050.png)


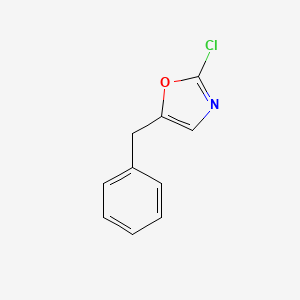
![1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine](/img/structure/B14176073.png)
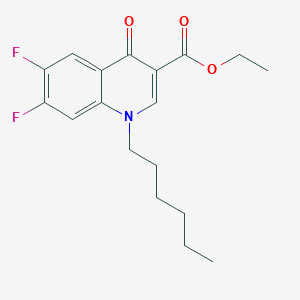
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14176086.png)
![2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14176100.png)
